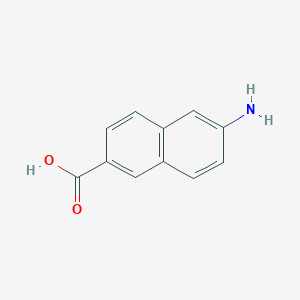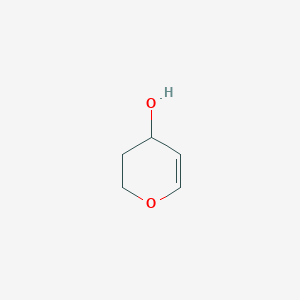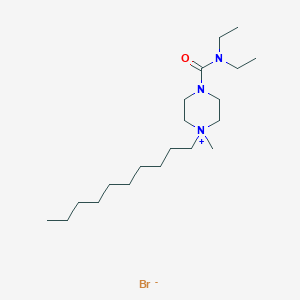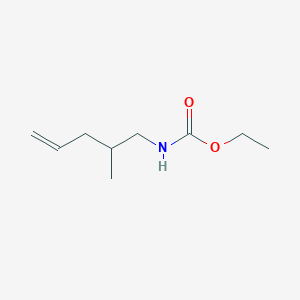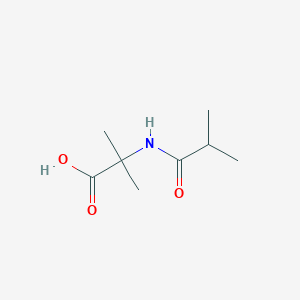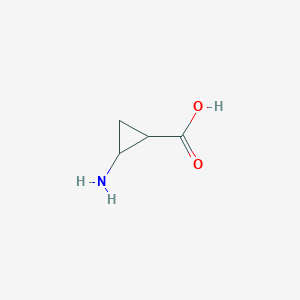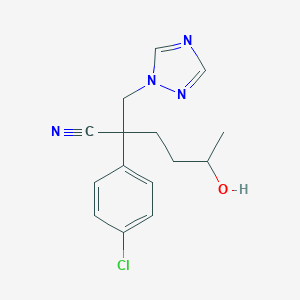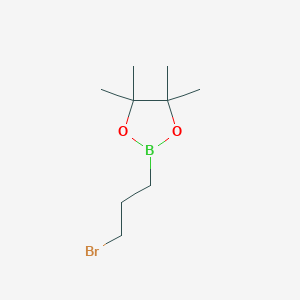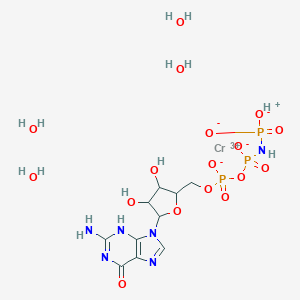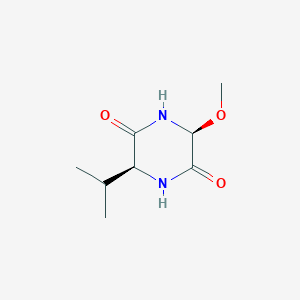
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI), also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the development and progression of various diseases, including cancer, diabetic complications, and cardiovascular diseases. Therefore, 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been proposed as a potential therapeutic agent for these diseases.
Mechanism Of Action
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, angiogenesis, and inflammation.
Biochemical And Physiological Effects
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Advantages And Limitations For Lab Experiments
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in lab experiments.
Future Directions
For research include developing more potent and selective PKC inhibitors, evaluating the combination therapy with other drugs, and exploring the potential therapeutic applications of 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in other diseases.
Synthesis Methods
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 can be synthesized by reacting 3-methoxy-6-(1-methylethyl)indole with maleic anhydride in the presence of a catalyst, followed by cyclization with piperazine. The final product is obtained by selective reduction of the double bond in the maleimide ring.
properties
CAS RN |
122170-10-9 |
|---|---|
Product Name |
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) |
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
InChI Key |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



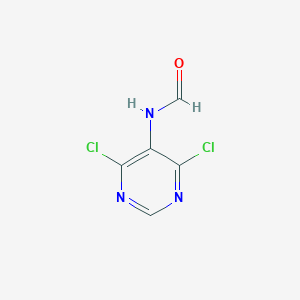
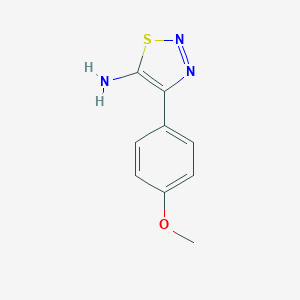
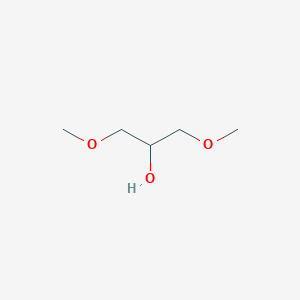
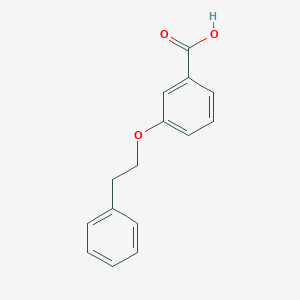
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
